molecular formula C6H4Br2O B169464 2-(2,2-Dibromovinyl)furan CAS No. 100074-10-0

2-(2,2-Dibromovinyl)furan

Cat. No. B169464
M. Wt: 251.9 g/mol
InChI Key: HEVJQAUMWQPCHR-UHFFFAOYSA-N
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Description

“2-(2,2-Dibromovinyl)furan” is a chemical compound with the empirical formula C6H4Br2O . It is a solid substance and has a molecular weight of 251.90 .


Molecular Structure Analysis

The molecular structure of “2-(2,2-Dibromovinyl)furan” consists of a furan ring with a dibromovinyl group attached to it . The SMILES string representation of this compound is Br\\C(Br)=C/c1ccco1 .


Physical And Chemical Properties Analysis

“2-(2,2-Dibromovinyl)furan” is a solid substance . Its molecular formula is C6H4Br2O and it has a molecular weight of 251.903 .

Scientific Research Applications

Biobased Polyesters Synthesis

2,5-Bis(hydroxymethyl)furan, a compound closely related to the furan family, has been utilized as a biobased rigid diol for the enzymatic synthesis of novel furan polyesters. These polyesters exhibit promising properties for various applications, thanks to their environmentally friendly nature and the potential for replacing petroleum-based polymers (Jiang et al., 2014).

Advanced Organic Synthesis

Furan derivatives, including those related to 2-(2,2-Dibromovinyl)furan, have been used in the synthesis of complex organic compounds. For instance, a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives showcases the versatility of furan compounds in organic synthesis (Haines et al., 2011).

Optoelectronics Applications

Highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives have been synthesized for use in optoelectronics. These compounds demonstrate significant potential as materials for organic light-emitting devices (OLEDs), highlighting the role of furan derivatives in the development of advanced electronic materials (Bosiak et al., 2012).

Plasticization of Poly (Vinyl Chloride)

Bio-based furan-based plasticizers derived from furandicarboxylic acid have been developed as safer alternatives to traditional plasticizers. These furan-based plasticizers exhibit lower toxicity, good compatibility with PVC, and lower migration rates, making them suitable for industrial applications (Zhuang et al., 2020).

Antimicrobial Applications

Compounds such as 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) have shown antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The mode of action involves reactivity with thiol groups, leading to protein damage and antimicrobial effects (Allas et al., 2016).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “2-(2,2-Dibromovinyl)furan” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501 .

properties

IUPAC Name

2-(2,2-dibromoethenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJQAUMWQPCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446159
Record name 2-(2,2-dibromovinyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dibromovinyl)furan

CAS RN

100074-10-0
Record name 2-(2,2-dibromovinyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 9.6 g (29 mmol) of carbon tetrabromide in 120 mL of dry me hylene chloride at 0° was added 15.2 g (58 mmol) of tripheiiylphosphine. After 15 min 3.0 mL (22.5 mmol) of triethylamine was added, and after stirring another 5 min at 0°, the reaction mixture was cooled to -780°. At this temperature 1.50 mL (22.5 mmol) of 2-furaldehyde was added quickly dropwise, and after addition was complete, the mixture was stirred a -70° for 30 min. The reaction mixture was poured onto a rapidly stirring saturated solution of sodium bicarbonate in water. The methylene chloride phase was removed and the aqueous layer was extracted with additional methylene chloride. The combined extracts were evaporated to a solid which was stirred in 500 mL of hexanes for 2 h. After filtration, the filtrate was concentrated to a volume of 50 mL and the filtered again to remove precipitated solid. Final evaporation of the filtrate afforded 3.1 g (58%) of the title compound.
Quantity
9.6 g
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3 mL
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1.5 mL
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Yield
58%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of carbon tetrabromide (241.6 g, 0.73 mol) in anhydrous DCM (1000 mL) was cooled to −20° C. under nitrogen and triphenylphosphine (191.1 g, 0.73 mol) in anhydrous DCM (1000 mL) was added drop wise. After twenty minutes of stirring, the reaction was cooled to −60° C., and then a mixture of furfural (30 mL, 0.36 mol) and triethylamine (50.5 mL, 0.36 mol) in anhydrous DCM (375 mL) were added drop wise. The mixture was brought to room temperature and diethyl ether (500 mL) was added with stirring. The reaction was filtered and filtrate was concentrated in vacuo. Column chromatography (SiO2, heptanes) yielded the title compound (58.1 g, 63%) as a brown oil:
Quantity
241.6 g
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reactant
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1000 mL
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191.1 g
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1000 mL
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30 mL
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50.5 mL
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375 mL
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500 mL
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Yield
63%

Synthesis routes and methods IV

Procedure details

Carbon tetrabromide (20 mmole) was dissolved in anhydrous diohloromethane (200 mL), and kept at 20° C. under argon atmosphere. Triphenylphosphine (20 mmole) in dichloromethane (200 mL) was added dropwise. After 15 minutes of stirring, the reaction flask was kept at −60° C., followed by the addition of furaldehyde (10 mmole) and triethylamine (10 mmole) in dichloromethane (100 mL). The reaction mixture was brought to room temperature, and two volumes of ether were added. The precipitate was filtered, and the filtrate was dried. The crude material was purified by Si gel column chromatography (>50% yield).
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20 mmol
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20 mmol
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200 mL
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10 mmol
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10 mmol
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100 mL
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Synthesis routes and methods V

Procedure details

Mix carbon tetrabromide (49.8 g, 150 mmol) and methylene chloride (75 mL) and cool to 0° C. Add, by dropwise addition, a solution of triphenylphosphine (78.6 g, 300 mmol) in methylene chloride (75 mL). Stir at 0° C. for 30 minutes. Add, by dropwise addition, a solution of 2-furan-carboxaldehyde (7.57 g, 78.8 mmol) in methylene chloride (75 mL). Remove the cooling bath and stir at room temperature until the reaction is complete. Pour onto ethyl ether and water, separate the organic layer and dry (MgSO4). Filter and evaporate the solvent in vacuo. Purify by silica gel chromatography to yield the title compound.
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49.8 g
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75 mL
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78.6 g
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7.57 g
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75 mL
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75 mL
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solvent
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